

Val-cit-PAB-OH: A Technical Guide to a Key ADC Linker

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Compound of Interest

Compound Name: Val-cit-PAB-OH

Cat. No.: B8177366

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CAS Number: 159857-79-1

This technical guide provides an in-depth overview of **Val-cit-PAB-OH**, a critical component in the development of antibody-drug conjugates (ADCs). **Val-cit-PAB-OH**, also known as Valine-Citrulline-p-Aminobenzyl Alcohol, is a protease-cleavable linker that plays a pivotal role in the targeted delivery and release of cytotoxic payloads to cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, suppliers, synthesis, and mechanism of action.

Core Concepts and Mechanism of Action

The **Val-cit-PAB-OH** linker is a dipeptide-based system designed for selective cleavage by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.^{[1][2]} This specificity allows for the stable circulation of the ADC in the bloodstream and triggers the release of the conjugated drug only after internalization into the target cancer cell.^{[2][3]}

The cleavage process initiates a "self-immolative" cascade. Upon enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyl (PAB) group, the PAB spacer undergoes a spontaneous 1,6-elimination reaction.^[1] This process results in the release of the unmodified, fully active cytotoxic payload.^[1]

Physicochemical Data

A summary of the key physicochemical properties of **Val-cit-PAB-OH** is presented in the table below.

Property	Value	Reference
CAS Number	159857-79-1	--INVALID-LINK--
Molecular Formula	C ₁₈ H ₂₉ N ₅ O ₄	--INVALID-LINK--
Molecular Weight	379.45 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Purity	Typically >95% (HPLC)	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--

Commercial Suppliers

Val-cit-PAB-OH is commercially available from a number of reputable suppliers who can provide various quantities for research and development purposes.

Supplier	Website
Sigma-Aldrich	--INVALID-LINK--
Tokyo Chemical Industry (TCI)	--INVALID-LINK--
BroadPharm	--INVALID-LINK--
MedchemExpress	--INVALID-LINK--
AxisPharm	--INVALID-LINK--
BOC Sciences	--INVALID-LINK--

Synthesis and Characterization Protocols

The synthesis of **Val-cit-PAB-OH** is a multi-step process. A common route involves the synthesis of the Fmoc-protected precursor, Fmoc-**Val-Cit-PAB-OH**, followed by the

deprotection of the Fmoc group.

Synthesis of Fmoc-Val-Cit-PAB-OH

One established method for the synthesis of the Fmoc-protected intermediate is as follows:

- Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in dimethylformamide (DMF). Add piperidine and stir at room temperature for 4-5 hours. Remove the solvent and excess piperidine under reduced pressure.[4]
- Dipeptide Formation: Dissolve the resulting H-Cit-PAB-OH in DMF. Add Fmoc-Val-OSu (Fmoc-valine N-hydroxysuccinimide ester) and stir the solution at room temperature for 16-20 hours.[4]
- Purification: Purify the crude product by flash column chromatography to yield Fmoc-**Val-Cit-PAB-OH** as a white solid.[4] An alternative purification method involves trituration with ether.[4]

Synthesis of Val-cit-PAB-OH

The final step to obtain **Val-cit-PAB-OH** involves the removal of the Fmoc protecting group:

- Fmoc Deprotection: Dissolve Fmoc-**Val-Cit-PAB-OH** in DMF. Add diethylamine and stir the reaction mixture for approximately 24 hours at room temperature.[5]
- Work-up: Evaporate the reaction mixture to dryness. The resulting residue can be triturated with dichloromethane to yield **Val-cit-PAB-OH** as a solid.[5] This product is often used in the next step without further purification.[5]

Characterization

The identity and purity of **Val-cit-PAB-OH** are typically confirmed using the following analytical techniques:

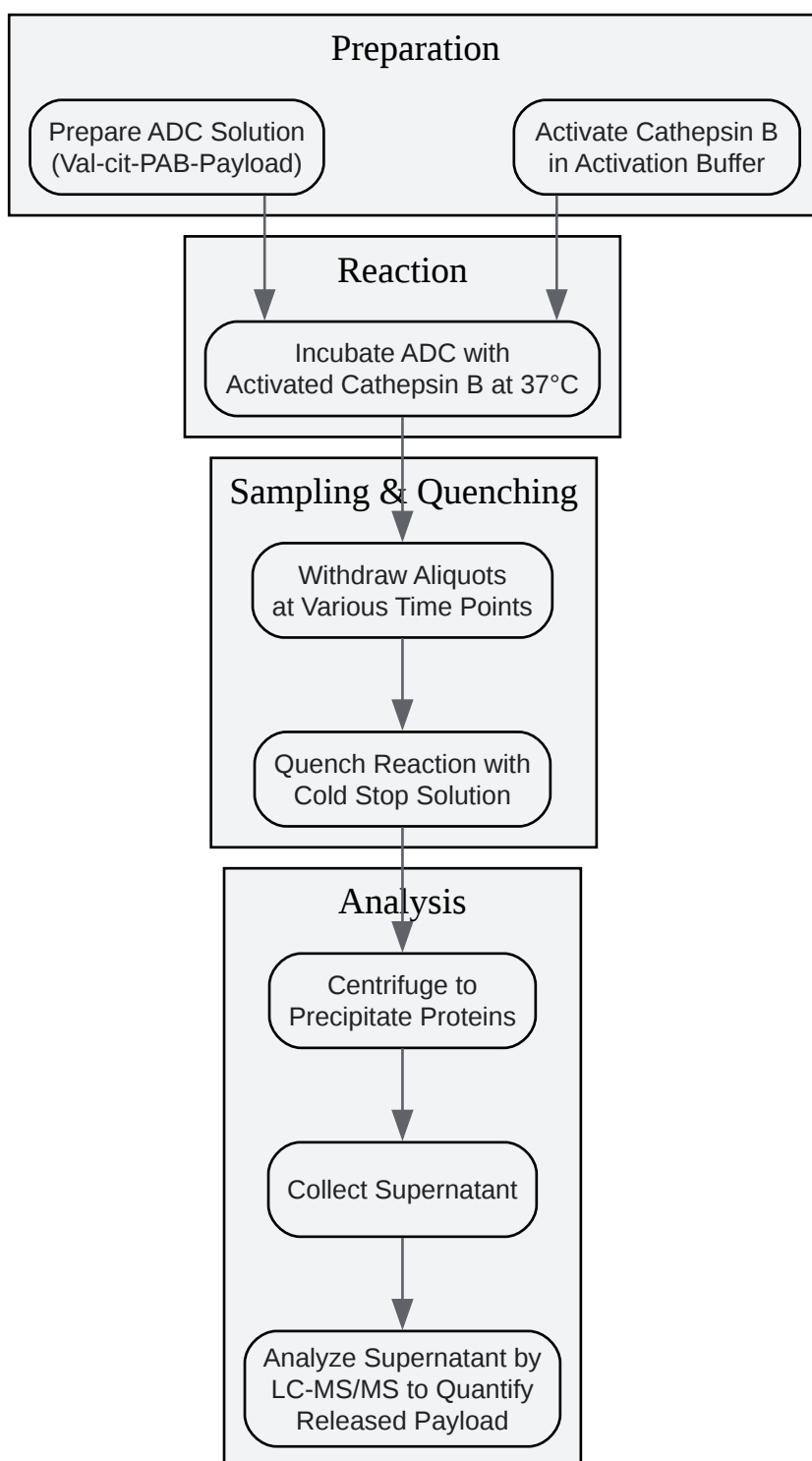
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

- Mass Spectrometry (MS): To verify the molecular weight.

BOC Sciences indicates that supporting documentation such as a Certificate of Analysis (CoA), NMR, and LC-MS data are available to confirm the chemical identity and purity.

Experimental Workflow: In Vitro Cleavage Assay

To evaluate the efficacy of the Val-cit-PAB linker, an in vitro cleavage assay using cathepsin B is a crucial experiment.

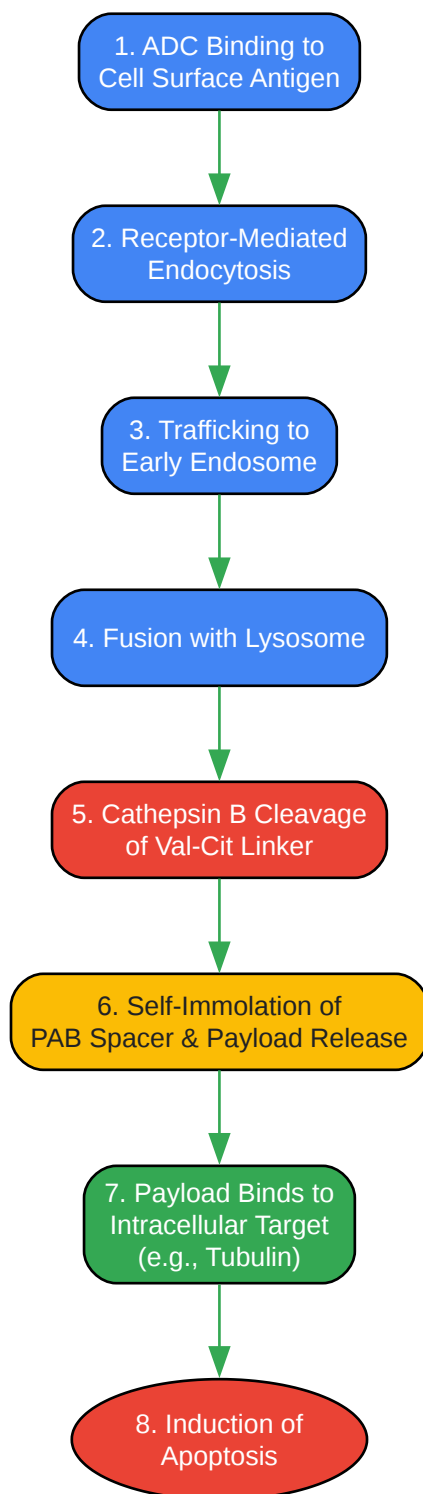


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Caption: Experimental workflow for an in vitro ADC cleavage assay.

Signaling Pathway: ADC Internalization and Payload Release

The therapeutic action of an ADC with a Val-cit-PAB linker follows a specific intracellular pathway.



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